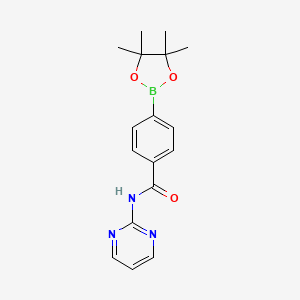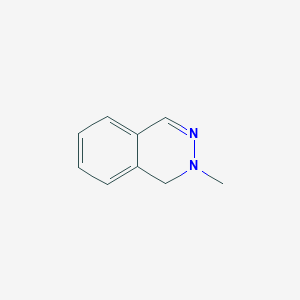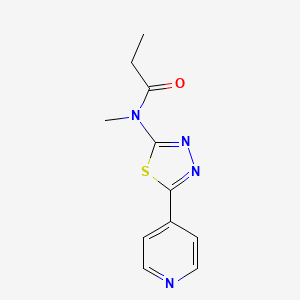
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide is a chemical compound that features a unique structure combining a pyridine ring, a thiadiazole ring, and a propionamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridine boronic acid and a halogenated thiadiazole intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom in the propionamide group, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The halogen atoms on the thiadiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles.
Aplicaciones Científicas De Investigación
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine ring but lacks the thiadiazole and propionamide groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar in having a methylated pyridine ring but lacks the thiadiazole and propionamide groups.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar in having a nitro group on the pyridine ring but lacks the thiadiazole and propionamide groups.
Uniqueness
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide is unique due to the combination of the pyridine, thiadiazole, and propionamide groups in its structure. This unique combination imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H12N4OS |
|---|---|
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H12N4OS/c1-3-9(16)15(2)11-14-13-10(17-11)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3 |
Clave InChI |
KQPISGJBXQGWDL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C)C1=NN=C(S1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



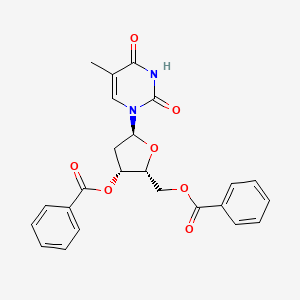
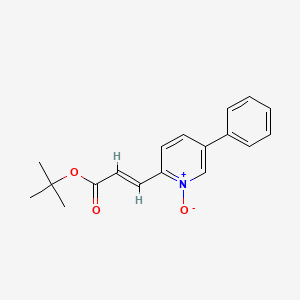
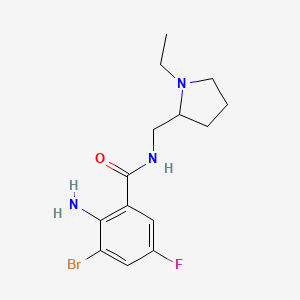
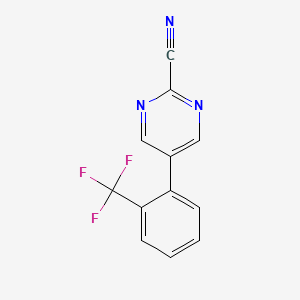
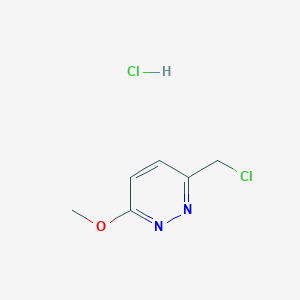
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
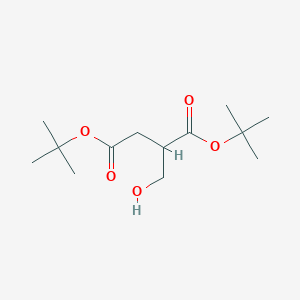
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
